molecular formula C15H15ClN4S2 B7680699 5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole

5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole

Cat. No. B7680699
M. Wt: 350.9 g/mol
InChI Key: VFTVIYIIQLFUPX-UHFFFAOYSA-N
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Description

5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as CP-47,497 and is a synthetic cannabinoid receptor agonist. It has been found to have potential therapeutic applications in the treatment of various medical conditions.

Mechanism of Action

5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole is a synthetic cannabinoid receptor agonist. It binds to the cannabinoid receptors in the brain and other parts of the body, producing a range of effects. The exact mechanism of action is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole are diverse and complex. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects. It also has effects on appetite, mood, and memory.

Advantages and Limitations for Lab Experiments

5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole has several advantages for lab experiments. It is a highly potent and selective cannabinoid receptor agonist, making it useful for studying the endocannabinoid system and the cannabinoid receptors. It is also relatively stable and easy to handle.
However, there are also limitations to using 5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole in lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. It also has potential side effects and toxicity, which must be carefully monitored.

Future Directions

There are several future directions for the study of 5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole. One direction is to further investigate its potential therapeutic applications in the treatment of various medical conditions. Another direction is to study its effects on the endocannabinoid system and the cannabinoid receptors in more detail. Additionally, research can be conducted to improve the synthesis method and to develop new analogs with improved properties.

Synthesis Methods

The synthesis of 5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole involves several steps. The starting material is 3-chlorobenzothiophene, which is reacted with cyclopentylmagnesium bromide to form the corresponding cyclopentylbenzothiophene. This intermediate is then reacted with thionyl chloride to form the corresponding thionyl chloride derivative. The thionyl chloride derivative is then reacted with sodium azide to form the corresponding azide. Finally, the azide is reacted with triphenylphosphine and sulfur to form the desired tetrazole.

Scientific Research Applications

5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole has been studied for its potential applications in scientific research. It has been found to have potential therapeutic applications in the treatment of various medical conditions such as chronic pain, inflammation, and neurological disorders. It has also been used in the study of the endocannabinoid system and the cannabinoid receptors.

properties

IUPAC Name

5-[(3-chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4S2/c16-14-11-7-3-4-8-12(11)22-13(14)9-21-15-17-18-19-20(15)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTVIYIIQLFUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=NN=N2)SCC3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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